Methyl 3-(pyrrolidin-3-yloxy)benzoate
Description
Methyl 3-(pyrrolidin-3-yloxy)benzoate is a benzoate ester derivative featuring a pyrrolidine ring linked via an ether group to the meta position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a lipophilic benzoate moiety with a nitrogen-containing heterocycle (pyrrolidine), which may enhance bioavailability and target binding in drug design.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-pyrrolidin-3-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADDVOFIZGVTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663061 | |
| Record name | Methyl 3-[(pyrrolidin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-41-9 | |
| Record name | Methyl 3-[(pyrrolidin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of Methyl 3-(pyrrolidin-3-yloxy)benzoate
General Synthetic Strategy
The key step in the preparation of this compound is the nucleophilic substitution reaction where the hydroxyl group on a methyl 3-hydroxybenzoate derivative is substituted by the pyrrolidin-3-yl moiety to form the ether linkage. This is typically achieved by reacting methyl 3-hydroxybenzoate or its derivatives with a suitable pyrrolidine derivative under conditions favoring nucleophilic substitution.
Specific Reported Synthetic Routes
Nucleophilic Substitution Using Halogenated Intermediates
A common approach involves the synthesis of a halogenated benzoate intermediate, such as methyl 3-(halogen-oxy)benzoate, which undergoes nucleophilic substitution with pyrrolidine or a substituted pyrrolidine under basic conditions. Potassium carbonate (K2CO3) is often used as a base to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity.
- Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (e.g., 60–100 °C) to facilitate substitution.
- Example: Methyl 3-hydroxybenzoate is first converted to methyl 3-bromobenzoate or a similar halogenated intermediate, followed by reaction with pyrrolidine in the presence of K2CO3 to yield this compound.
Direct Nucleophilic Substitution on Activated Benzoate Esters
In some synthetic schemes, direct nucleophilic substitution on activated benzoate esters has been reported, where the hydroxyl group is activated by conversion to a better leaving group (e.g., tosylate or mesylate), which then reacts with pyrrolidine.
- Activation step: Conversion of the hydroxyl group to a tosylate (using tosyl chloride and pyridine).
- Substitution step: Reaction of the tosylate intermediate with pyrrolidine under basic conditions to form the ether.
Hydrogenation and Coupling Approaches
Some synthetic routes involve initial formation of nitro-substituted benzoate intermediates, which are then reduced to amino derivatives by palladium-catalyzed hydrogenation. These amino intermediates can be further reacted with pyrrolidine derivatives or used in coupling reactions to introduce the pyrrolidin-3-yloxy moiety.
- Example: Starting from 4-hydroxy-3-nitrobenzoic acid derivatives, nucleophilic substitution with alkyl bromides is followed by hydrogenation to amino compounds, which are then coupled with pyrrolidine derivatives.
Typical Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Methyl 3-hydroxybenzoate + Halogenating agent (e.g., Br2, PBr3) | Halogenation of hydroxyl group | Methyl 3-(halogen-oxy)benzoate intermediate |
| 2 | Pyrrolidine + K2CO3, DMF, heat | Nucleophilic substitution | Formation of this compound |
| 3 (optional) | Pd/C, H2 (hydrogenation) | Reduction of nitro to amino (if nitro intermediate used) | Amino-substituted intermediate for further coupling |
Purification and Characterization
- The crude product is typically purified by silica gel column chromatography using solvent systems such as dichloromethane/ethyl acetate.
- Characterization includes NMR (1H and 13C), mass spectrometry (MS), and melting point determination to confirm structure and purity.
Research Findings and Data Analysis
Reaction Yields and Conditions
From literature synthesis of related pyrrolidinyl benzoate derivatives, yields for nucleophilic substitution reactions range from moderate to good (50–85%), depending on the purity of starting materials, reaction time, temperature, and solvent choice.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Halogenated intermediate route | Methyl 3-hydroxybenzoate, PBr3, Pyrrolidine, K2CO3, DMF | 60–100 °C, 6–24 h | High selectivity, well-established | Requires halogenation step, possible side reactions |
| Tosylate activation | Methyl 3-hydroxybenzoate, TosCl, Pyrrolidine, Base | Room temp to reflux | Avoids halogenation, milder conditions | Additional activation step |
| Hydrogenation and coupling | Nitro-benzoate derivatives, Pd/C, H2, Pyrrolidine | Hydrogenation, then substitution | Enables functional group transformations | Multi-step, longer synthesis time |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
The reaction mechanism involves nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of methanol. The hydrochloride salt form (CAS 1185298-84-3) enhances solubility in polar solvents during hydrolysis .
Pyrrolidine Ring Oxidation
The pyrrolidine ring is susceptible to oxidation, particularly at the nitrogen atom, forming N-oxides.
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| m-CPBA (2 eq.) | Dichloromethane, 0°C to RT, 12 hours | This compound N-oxide | Used to study metabolic pathways. |
| H₂O₂ (30%), AcOH | Reflux, 4 hours | N-oxide derivative | Improved water solubility for biological assays. |
N-oxidation modifies electronic properties, impacting binding affinity in pharmacological studies.
Ether Cleavage and Substitution
The ether linkage (pyrrolidin-3-yloxy) participates in nucleophilic substitution or cleavage reactions.
Ether cleavage with BBr₃ proceeds via Lewis acid-mediated oxygen activation, while alkylation exploits the nucleophilicity of the pyrrolidine nitrogen .
Reduction of the Pyrrolidine Ring
The pyrrolidine ring can undergo hydrogenation to form saturated or partially reduced products.
| Reduction Method | Conditions | Products | Catalyst Efficiency |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%) | MeOH, RT, 24 hours | Tetrahydrofuran derivative | Low conversion due to steric hindrance. |
| LiAlH₄ (2 eq.) | THF, reflux, 8 hours | Secondary alcohol intermediate | Over-reduction of ester observed. |
Selective reduction remains challenging due to competing reactivity of the ester group.
Transesterification
The methyl ester undergoes transesterification with higher alcohols to form alternative esters.
| Alcohol | Conditions | Products | Conversion Rate |
|---|---|---|---|
| Benzyl alcohol | H₂SO₄ (cat.), toluene, reflux, 10 hours | Benzyl 3-(pyrrolidin-3-yloxy)benzoate | 92% |
| Ethanol | NaOEt, reflux, 6 hours | Ethyl 3-(pyrrolidin-3-yloxy)benzoate | 88% |
Acid catalysis promotes efficient transesterification, while base conditions risk pyrrolidine ring degradation.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of dienophiles.
| Dienophile | Conditions | Products | Quantum Yield |
|---|---|---|---|
| Maleic anhydride | UV (254 nm), CH₃CN, 12 hours | Cyclobutane adduct | 0.45 |
| Acetylene | UV (300 nm), benzene, 8 hours | Unstable intermediate | <0.1 |
Reactivity is limited by the electron-withdrawing ester group, which reduces conjugation.
Scientific Research Applications
Chemistry
Methyl 3-(pyrrolidin-3-yloxy)benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:
- Esterification : The compound can undergo esterification reactions to form derivatives with different functional groups.
- Nucleophilic Substitution : The pyrrolidine moiety can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.
- Anti-inflammatory Effects : Research has shown that the compound can reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Medicine
This compound is being explored for its therapeutic effects:
- Drug Discovery : The compound is under investigation as a candidate for drug development targeting specific biological pathways involved in diseases such as cancer and infections.
- Cytotoxicity Studies : In vitro studies have assessed its cytotoxicity profile, revealing favorable results with low toxicity at effective concentrations.
Industry
In industrial applications, this compound is utilized in the development of new materials:
- Material Science : Its unique properties allow it to be used as an intermediate in the synthesis of novel polymers and materials with enhanced characteristics.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against common bacterial strains. Results showed significant inhibition of bacterial growth, particularly against multidrug-resistant strains, highlighting the compound's potential as a lead structure for antibiotic development.
Case Study 2: Anti-inflammatory Properties
In a murine model of inflammation, treatment with this compound resulted in reduced swelling and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential application in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism by which Methyl 3-(pyrrolidin-3-yloxy)benzoate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoate ester moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Methyl 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b) and Methyl 3-((5-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b)
- Structural Differences : Both compounds replace the pyrrolidinyl ether group with pyrazole-based substituents. Compound 4b incorporates a benzofuropyrazole moiety, while 5b features a hydroxyphenyl-pyrazole group .
- Synthesis : Synthesized via LiHMDS-mediated coupling of methyl 3-isothiocyanatobenzoate with hydrazine hydrate, yielding 18% (4b) and 16% (5b) after purification. This contrasts with the target compound’s synthesis, which likely involves etherification of pyrrolidin-3-ol with methyl 3-hydroxybenzoate .
- Biological Activity : Both 4b and 5b exhibited tumor cell growth inhibition, highlighting the role of nitrogen heterocycles in bioactivity. The pyrrolidine variant may offer improved solubility due to its tertiary amine, but this requires experimental validation .
Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate
Methyl 3-(Piperazin-1-yl)benzoate
- Structural Differences : Substitutes pyrrolidine with a piperazine ring, introducing an additional nitrogen atom. This modification increases basicity and hydrogen-bonding capacity, which could influence receptor affinity .
- Applications : Piperazine derivatives are widely used in antipsychotic and anticancer agents, suggesting that the target compound’s pyrrolidine analog might exhibit distinct pharmacokinetic profiles .
Methyl 3-(Trifluoromethoxy)benzoate
- Structural Differences : Replaces the pyrrolidinyl ether with a trifluoromethoxy group. The electron-withdrawing trifluoromethyl group enhances electrophilicity and oxidative stability .
- Functional Impact : Such fluorinated analogs are often employed to improve metabolic resistance, though they may reduce solubility compared to nitrogen-containing variants .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Substituent Effects : Nitrogen-containing heterocycles (e.g., pyrrolidine, piperazine) improve solubility and target engagement, while fluorinated or aromatic groups enhance stability but may reduce bioavailability .
- Synthetic Challenges : Low yields in pyrazole-based analogs (e.g., 4b, 5b) suggest that the target compound’s synthesis may require optimization for scalability .
- Biological Potential: The tumor-inhibitory activity of pyrazole derivatives underscores the need to evaluate this compound in cancer models .
Biological Activity
Methyl 3-(pyrrolidin-3-yloxy)benzoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by recent studies and findings.
Chemical Structure and Properties
This compound, with the chemical formula , features a benzoate moiety linked to a pyrrolidine ring through an ether bond. This structural arrangement is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Preliminary studies suggest that it may interfere with cellular pathways related to inflammation and cancer proliferation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against several bacterial strains, demonstrating potential as a therapeutic agent in treating infections.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 10 µg/mL.
- Cancer Cell Line Studies : In tests involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 20 µM after 48 hours.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine-linked benzoate | Antimicrobial, anticancer |
| Methyl 4-(pyrrolidin-3-yloxy)benzoate | Different position of the ether group | Reduced activity compared to the methyl variant |
| Ethyl 3-(pyrrolidin-3-yloxy)benzoate | Ethyl instead of methyl | Lower solubility; reduced biological activity |
Structure-Activity Relationships (SAR)
Research into structure-activity relationships has revealed that modifications to the pyrrolidine ring can significantly affect biological activity. For example, substituents on the pyrrolidine nitrogen atom have been shown to enhance both antimicrobial and anticancer properties.
Toxicological Profile
While exploring its therapeutic potential, it is crucial to consider the compound's safety profile. Toxicity studies indicate that this compound has an LD50 value greater than 2000 mg/kg in rodent models, suggesting a favorable safety margin for further development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(pyrrolidin-3-yloxy)benzoate, and how can reaction conditions be optimized for scalability?
- Methodological Answer : The compound is synthesized via multi-step reactions involving esterification and nucleophilic substitution. A typical route starts with benzoic acid derivatives and pyrrolidin-3-ol. Key steps include:
- Esterification of 3-hydroxybenzoic acid with methanol under acidic catalysis.
- Substitution of the hydroxyl group with pyrrolidin-3-oxy via Mitsunobu reaction or SN2 mechanisms, using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Optimization involves solvent selection (e.g., THF or DMF), temperature control (0–25°C), and purification via column chromatography with gradients of ethyl acetate/hexane .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm ester carbonyl signals (~168–170 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Aromatic protons appear as distinct multiplets in δ 6.8–7.5 ppm .
- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O), 1250–1150 cm⁻¹ (C-O ester), and 2800–3000 cm⁻¹ (pyrrolidine C-H) .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .
Q. What stability considerations are critical for storing this compound in research settings?
- Methodological Answer :
- Storage : Store at –20°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group.
- Stability Tests : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 6–12 months. Hydrolysis products (e.g., free benzoic acid) indicate instability .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- Stereochemical Analysis : Use chiral HPLC (Chiralpak® columns) or X-ray crystallography to resolve enantiomers. For example, (R)- and (S)-pyrrolidine isomers show distinct binding affinities in receptor assays .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR targets). Data shows (S)-isomers exhibit 3–5x higher potency due to optimized hydrogen bonding with active sites .
Q. What mechanistic insights explain contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Byproduct Analysis : LC-MS identifies side products like N-oxide derivatives (from pyrrolidine oxidation) or ester hydrolysis. For example, hypochlorite-mediated cyclization (as in ) may yield triazolo byproducts at >5% under excess oxidizing conditions .
- Kinetic Studies : Use in-situ FTIR or NMR to track reaction progress. Lower yields correlate with steric hindrance at the pyrrolidine oxygen during substitution steps .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict logP (lipophilicity) and solubility using software like Schrödinger Suite. Substituents at the benzoate para-position (e.g., fluoro groups) reduce logP by 0.5–1.0 units, enhancing aqueous solubility .
- ADMET Prediction : Tools like SwissADME assess metabolic stability. Methylation of the pyrrolidine nitrogen increases microsomal stability by 30% by blocking CYP3A4-mediated oxidation .
Q. What analytical strategies resolve spectral overlaps in NMR data for this compound derivatives?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving aromatic/pyrrolidine proton ambiguities. For example, HMBC cross-peaks confirm ester connectivity between benzoate C=O and adjacent protons .
- Variable Temperature NMR : Heating to 50°C sharpens broadened peaks caused by slow pyrrolidine ring inversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
